15(S)-Hepe - 86282-92-0

15(S)-Hepe

Catalog Number: EVT-1212039
CAS Number: 86282-92-0
Molecular Formula: C20H30O3
Molecular Weight: 318.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

15(S)-HEPE, or 15(S)-Hydroxy-5Z,8Z,11Z,13E-eicosapentaenoic acid, is a monohydroxy fatty acid primarily derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA) [, , ]. It is classified as a specialized pro-resolving mediator (SPM) due to its role in actively resolving inflammation []. 15(S)-HEPE acts as a biosynthetic pathway marker for SPMs, playing a crucial role in modulating inflammatory responses [].

Source and Classification

15(S)-HEPE is classified as a member of the hydroxyeicosapentaenoic acid family, which are bioactive lipids involved in inflammatory responses. It is biosynthesized primarily from eicosapentaenoic acid, an omega-3 fatty acid abundant in fish oils and certain algae. The enzymatic conversion occurs via the lipoxygenase pathway, specifically through the action of 15-lipoxygenase, which catalyzes the oxidation of eicosapentaenoic acid to produce 15(S)-HEPE as well as its hydroperoxy derivative, 15(S)-hydroperoxyeicosapentaenoic acid (15(S)-HpEPE) .

Synthesis Analysis

The synthesis of 15(S)-HEPE can be achieved through several methods:

Molecular Structure Analysis

The molecular structure of 15(S)-HEPE is characterized by:

  • Chemical Formula: C20H32O3
  • Molecular Weight: Approximately 320.47 g/mol
  • Structural Features: It contains a hydroxyl group (-OH) at the 15th carbon position of the eicosapentaenoic acid backbone, which is crucial for its biological activity.
Chemical Reactions Analysis

15(S)-HEPE participates in several important chemical reactions within biological systems:

  1. Formation of Other Lipid Mediators: It can be converted into various lipid mediators such as leukotrienes and lipoxins through further enzymatic transformations.
  2. Reactions with Free Radicals: The hydroxyl group allows for potential reactions with reactive oxygen species, influencing inflammatory signaling pathways.
  3. Interaction with Receptors: It binds to specific receptors involved in inflammation and immune modulation, impacting cellular responses .
Mechanism of Action

The mechanism of action of 15(S)-HEPE primarily revolves around its role as an anti-inflammatory mediator:

  • Inhibition of Pro-inflammatory Mediators: It has been shown to inhibit the formation of pro-inflammatory leukotrienes and cytokines. For instance, it reduces leukocyte infiltration and plasma leakage during inflammatory responses .
  • Promotion of Resolution Pathways: By enhancing the production of lipoxins and other pro-resolving mediators, it aids in resolving inflammation rather than perpetuating it .
  • Modulation of Platelet Activity: Studies indicate that 15(S)-HEPE can inhibit platelet aggregation, thus playing a role in cardiovascular health .
Physical and Chemical Properties Analysis

The physical and chemical properties of 15(S)-HEPE include:

  • Appearance: Typically exists as a colorless to pale yellow oil.
  • Solubility: Soluble in organic solvents like ethanol and chloroform; limited solubility in water.
  • Stability: Sensitive to light and air; should be stored under inert conditions (e.g., nitrogen atmosphere) at low temperatures to prevent oxidation.
  • Melting Point: Not extensively characterized but generally consistent with other hydroxyeicosapentaenoic acids.

These properties influence its handling and application in laboratory settings.

Applications

15(S)-HEPE has several scientific applications:

  1. Research on Inflammation: It serves as a model compound for studying the mechanisms underlying inflammation resolution.
  2. Pharmaceutical Development: Potential therapeutic applications in treating inflammatory diseases such as arthritis or cardiovascular diseases due to its anti-inflammatory properties.
  3. Nutritional Studies: Investigated for its role in dietary supplementation, particularly concerning omega-3 fatty acids' health benefits.
  4. Biomarker Research: Its levels can be indicative of inflammatory status in clinical settings .
Introduction to 15(S)-HEPE

15(S)-Hydroxyeicosapentaenoic acid (15(S)-HEPE) is a specialized pro-resolving lipid mediator (SPM) enzymatically derived from the omega-3 polyunsaturated fatty acid (PUFA) eicosapentaenoic acid (EPA). As a member of the oxylipin family, it participates in the active resolution of inflammation and restoration of tissue homeostasis. Unlike classical eicosanoids derived from arachidonic acid (AA), which often propagate inflammation, 15(S)-HEPE exemplifies the broader anti-inflammatory and pro-resolving activities associated with omega-3 PUFA metabolites [2] [7]. Its biological significance stems from its roles as:

  • A direct signaling molecule: Binding to specific receptors to modulate cellular responses.
  • A biosynthetic intermediate: Serving as a precursor for more potent resolvins (e.g., resolvins of the E series).
  • An enzyme regulator: Selectively inhibiting pro-inflammatory enzymatic pathways [3] [5] [7].

Biochemical Classification and Structural Characteristics of 15(S)-HEPE

15(S)-HEPE (chemical name: 15(S)-Hydroxyeicosa-5Z,8Z,11Z,13E,17Z-pentaenoic acid; CAS No: 86282-92-0) is classified as a monohydroxy fatty acid. Its structure comprises:

  • A 20-carbon backbone with five cis double bonds at positions 5, 8, 11, 17, and one trans double bond at position 13 (denoted 5Z,8Z,11Z,13E,17Z).
  • A hydroxyl group (-OH) at carbon 15 in the S (sinister) stereochemical configuration. This specific chirality is crucial for its bioactivity and recognition by enzymes and receptors [5] [6].
  • A carboxylic acid head group (-COOH) at carbon 1.

Its molecular formula is C₂₀H₃₀O₃, with a molecular weight of 318.45 g/mol [5] [6]. This structure positions 15(S)-HEPE within the broader class of hydroxyeicosanoids derived from C20 PUFAs. Key structural distinctions from related compounds include:

  • Compared to AA-derived 15(S)-HETE (15(S)-hydroxyeicosatetraenoic acid), 15(S)-HEPE possesses an additional double bond between carbons 17-18 (resulting in 5 double bonds vs. 4).
  • Compared to its immediate precursor EPA, 15(S)-HEPE has a hydroxyl group substituted at carbon 15 instead of a hydrogen atom.

Table 1: Key Structural and Physicochemical Properties of 15(S)-HEPE

PropertyValue/DescriptionSource/Context
Systematic Name15(S)-Hydroxyeicosa-5Z,8Z,11Z,13E,17Z-pentaenoic acidIUPAC Nomenclature
Common Abbreviation15(S)-HEPEScientific literature
CAS Number86282-92-0Chemical databases [5] [6]
Molecular FormulaC₂₀H₃₀O₃ [5] [6]
Molecular Weight318.45 g/mol [5] [6]
StereochemistryS-configuration at C15Essential for bioactivity [6]
Double Bond Geometry5Z,8Z,11Z,13E,17ZDefines conformational shape
Precursor Fatty AcidEicosapentaenoic Acid (EPA, 20:5 ω-3)Biosynthetic origin [2] [7]
Primary Enzyme Source15-Lipoxygenase (15-LOX) [3] [7]

Biosynthesis Pathways: Role of 15-Lipoxygenase (15-LOX) in Eicosapentaenoic Acid (EPA) Metabolism

The biosynthesis of 15(S)-HEPE occurs primarily via the 15-lipoxygenase (15-LOX) pathway, acting on free EPA. This process involves tightly regulated enzymatic steps:

  • Substrate Mobilization: In response to inflammatory stimuli or cellular activation, cytosolic phospholipase A₂ (cPLA₂) is activated, often via calcium influx. cPLA₂ hydrolyzes EPA from the sn-2 position of membrane phospholipids, releasing free EPA into the cytoplasm [2] [7].
  • 15-LOX Oxygenation: Free EPA acts as the substrate for 15-LOX (primarily the 15-LOX-1 isoform in humans). 15-LOX inserts molecular oxygen regioselectively and stereospecifically at carbon 15 of EPA, yielding 15(S)-hydroperoxyeicosapentaenoic acid (15(S)-HpEPE). This is the initial oxygenated product [3] [5] [7].
  • Reduction to Hydroxide: 15(S)-HpEPE is rapidly reduced to the stable alcohol, 15(S)-HEPE. This reduction is efficiently catalyzed by cellular glutathione peroxidases (GPx) or other cellular reductases [3].
  • Transcellular Biosynthesis (Potential Pathway): EPA released from one cell type (e.g., vascular endothelial cells or epithelial cells) can be converted to 15(S)-HpEPE/15(S)-HEPE by neighboring cells expressing 15-LOX (e.g., monocytes or macrophages). This highlights the cooperative nature of SPM biosynthesis [2] [7].
  • Aspirin-Triggered Pathway (Alternative): Acetylation of cyclooxygenase-2 (COX-2) by aspirin (acetylsalicylic acid) switches its activity. Instead of producing prostaglandins from AA, acetylated COX-2 can oxygenate EPA to 15(R)-HpEPE, which is then reduced to 15(R)-HEPE. While stereochemically distinct, 15(R)-HEPE can also serve as a precursor for "aspirin-triggered" resolvins with potent anti-inflammatory actions [4] [7].

Key Enzymes & Molecules in Biosynthesis:

  • cPLA₂: Liberates precursor EPA.
  • 15-LOX (15-LOX-1, 12/15-LOX in mice): Catalyzes the committed step (O₂ insertion at C15).
  • Glutathione Peroxidases (GPx): Reduce 15(S)-HpEPE to bioactive 15(S)-HEPE.

Historical Context: Discovery and Early Research on 15(S)-HEPE

The identification and characterization of 15(S)-HEPE emerged alongside the broader investigation into the metabolic fates of omega-3 PUFAs and the biological significance of lipoxygenase products:

  • Early Lipoxygenase Research (1970s-1980s): The discovery and characterization of mammalian lipoxygenases (5-LOX, 12-LOX, 15-LOX) laid the groundwork. Initial focus was overwhelmingly on AA metabolism, generating pro-inflammatory leukotrienes (5-LOX) and hydroxyacids (12-HETE, 15-HETE) [2] [4].
  • Recognition of EPA as a Substrate (Late 1980s): Pioneering work demonstrated that LOXs, particularly 15-LOX, could metabolize EPA with similar regioselectivity and stereospecificity as AA. Miller et al. (1989) provided seminal evidence using guinea pig epidermal enzyme preparations, showing the biosynthesis of 15-HEPE from EPA [6]. This was a crucial step in establishing EPA as a precursor to bioactive oxylipins beyond prostaglandin analogs.
  • Characterization of Biological Activity (1990s-2000s): Early functional studies focused on the potential of 15(S)-HEPE (and other omega-3 HEPEs) to antagonize the pro-inflammatory effects of AA-derived eicosanoids. Miller and Ziboh (1988, 1989) reported that 15-HEPE could inhibit key enzymes like 5-LOX (involved in leukotriene synthesis) and prostaglandin synthetase (COX pathway) in vitro [3]. The IC₅₀ value for 5-LOX inhibition by soybean LOX-generated 15(S)-HEPE was determined to be 28 μM in RBL-1 cells [5] [6].
  • Integration into the SPM Paradigm (2000s-Present): The groundbreaking work of Serhan and colleagues in defining the resolvin and protectin families revealed that 15(S)-HEPE is not merely an end-product inhibitor but also acts as an essential biosynthetic intermediate. It serves as the immediate precursor for resolvins of the E series (RvE1, RvE2, RvE3) formed via further enzymatic transformations involving 5-LOX and other enzymes in leukocytes [2] [3] [7]. This placed 15(S)-HEPE firmly within the framework of specialized pro-resolving mediators (SPMs) that actively promote the resolution of inflammation.
  • Expanding Research Scope: Subsequent research has explored its roles in various models, including its anti-proliferative effects in cancer cells (e.g., Vang and Ziboh, 2005 [6]), generation in marine sources (e.g., D'Ippolito et al., 2009 [6]), and involvement in complex inflammatory pathologies like pulmonary hypertension (e.g., linked studies on 15-HETE) [8].

Functional Significance and Research Findings

While the historical context touches on early bioactivity, contemporary research elucidates specific mechanisms and physiological roles:

  • Inhibition of Pro-inflammatory Eicosanoid Synthesis: 15(S)-HEPE directly inhibits 5-LOX activity (IC₅₀ ~28 µM), reducing the production of pro-inflammatory leukotrienes (LTB₄, LTC₄) from AA in immune cells like neutrophils and mast cells [3] [5] [6]. It may also suppress the expression or activity of other pro-inflammatory enzymes like COX-2 under certain conditions.
  • Precursor to Resolvins: 15(S)-HEPE is rapidly taken up by leukocytes (e.g., neutrophils, monocytes) and converted via transcellular biosynthesis involving 5-LOX into resolvin E1 (RvE1), RvE2, and RvE3. These resolvins exert significantly more potent pro-resolving actions, including:
  • Cessation of neutrophil infiltration.
  • Stimulation of non-phlogistic (non-inflammatory) macrophage phagocytosis of cellular debris and microbes.
  • Reduction of pro-inflammatory cytokine production (TNF-α, IL-6).
  • Promotion of lymphatic clearance [2] [3] [7].
  • Modulation of Inflammation Models: Studies demonstrate efficacy in reducing inflammation in vivo:
  • Peritonitis Models: Intraperitoneal administration of 15-HEPE conjugated to lysophosphatidylcholine (15-HEPE-lysoPC) significantly reduced zymosan A-induced plasma leakage and leukocyte infiltration in mice. This effect was markedly stronger than that of free 15-HEPE or un-oxygenated EPA-lysoPC. The mechanism involved reducing LTB₄, LTC₄, TNF-α, and IL-6 levels while enhancing the formation of pro-resolving Lipoxin A₄ (LXA₄) [3].
  • Vascular Inflammation: As a member of the oxylipin class, 15(S)-HEPE contributes to the vascular effects of omega-3s. While not as extensively studied as its AA counterpart (15-HETE) in vascular smooth muscle, its role in endothelial function and resolution of vascular inflammation is an area of active research within the SPM field [7] [8].
  • Complex Roles in Disease Contexts: Research indicates context-dependent effects:
  • Potential Protective Role: Its anti-inflammatory and pro-resolving activities suggest therapeutic potential in chronic inflammatory diseases (e.g., arthritis, periodontitis - Ferguson et al., 2020 [6]).
  • Potential Involvement in Pathological States: Analogous to the pro-inflammatory and vasoactive roles of excessive 15-HETE (AA-derived) in conditions like pulmonary hypertension [8], the potential impact of dysregulated 15(S)-HEPE or related oxidized lipid levels requires careful investigation within specific disease contexts.

Table 2: Key Research Findings on 15(S)-HEPE Function

Function/EffectExperimental Context/ModelKey Finding/MechanismCitation
5-LOX InhibitionRBL-1 cells (rat basophilic leukemia)Inhibited 5-LOX activity (IC₅₀ = 28 μM), reducing leukotriene synthesis. [5] [6]
Precursor to Resolvin E SeriesIn vitro leukocyte metabolism; In vivo inflammationConverted by leukocyte 5-LOX to RvE1, RvE2, RvE3 (potent pro-resolving mediators). [2] [7]
Anti-inflammatory (Peritonitis)Zymosan A-induced peritonitis in mice15-HEPE-lysoPC (i.p.) suppressed plasma leakage, leukocyte infiltration, LTB₄/LTC₄, TNF-α/IL-6; ↑ LXA₄. [3]
Anti-proliferativeHuman prostatic adenocarcinoma cellsSuppressed growth and AA metabolism in cancer cells. [6]
Enzyme Inhibition (Historical)In vitro enzyme assaysInhibited 5-LOX activity and prostaglandin synthetase (COX). [3] [6]

Properties

CAS Number

86282-92-0

Product Name

15(S)-Hepe

IUPAC Name

(13E,15S)-15-hydroxyicosa-5,8,11,13,17-pentaenoic acid

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

InChI

InChI=1S/C20H30O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h3-5,8-11,13-14,17,19,21H,2,6-7,12,15-16,18H2,1H3,(H,22,23)/b5-4?,10-8?,11-9?,13-3?,17-14+/t19-/m0/s1

InChI Key

WLKCSMCLEKGITB-OBTSNDJHSA-N

SMILES

CCC=CCC(C=CC=CCC=CCC=CCCCC(=O)O)O

Synonyms

15S-hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid

Canonical SMILES

CCC=CCC(C=CC=CCC=CCC=CCCCC(=O)O)O

Isomeric SMILES

CCC=CC[C@@H](/C=C/C=CCC=CCC=CCCCC(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.